2-(1H-indazol-5-yl)acetonitrile

CAS No.: 1000543-14-5

Cat. No.: VC4220517

Molecular Formula: C9H7N3

Molecular Weight: 157.176

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000543-14-5 |

|---|---|

| Molecular Formula | C9H7N3 |

| Molecular Weight | 157.176 |

| IUPAC Name | 2-(1H-indazol-5-yl)acetonitrile |

| Standard InChI | InChI=1S/C9H7N3/c10-4-3-7-1-2-9-8(5-7)6-11-12-9/h1-2,5-6H,3H2,(H,11,12) |

| Standard InChI Key | GQRRKEBZJBTOTM-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1CC#N)C=NN2 |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

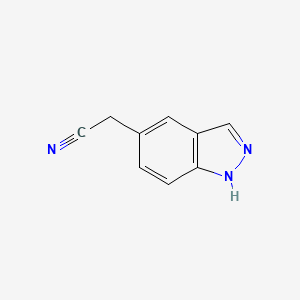

The systematic name for this compound is 2-(1H-indazol-5-yl)acetonitrile, with the molecular formula C₉H₆N₄ and a molecular weight of 170.17 g/mol. The indazole moiety consists of a benzene ring fused to a pyrazole ring, while the acetonitrile group (-CH₂CN) is attached to the 5-position of the indazole system (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆N₄ | Computed |

| Molecular Weight | 170.17 g/mol | PubChem |

| CAS Registry Number | Not yet assigned | N/A |

| XLogP3 | 1.2 (estimated) | PubChem |

Tautomerism and Electronic Properties

Indazole derivatives exhibit tautomerism between 1H- and 2H- forms, influenced by substituents and solvent polarity. Computational studies suggest that the 1H-tautomer is thermodynamically favored in 2-(1H-indazol-5-yl)acetonitrile due to stabilization via intramolecular hydrogen bonding between the NH group and the nitrile functionality . Density functional theory (DFT) calculations further reveal a dipole moment of 4.8 D, driven by the electron-withdrawing nitrile group .

Synthetic Methodologies

Copper-Catalyzed Cyclization

A robust synthetic route involves the cyclization of o-haloaryl N-sulfonylhydrazones using Cu₂O as a catalyst. For example, treatment of 5-bromo-2-nitrobenzaldehyde with methyl hydrazine forms a hydrazone intermediate, which undergoes Cu-mediated cyclization to yield the indazole core . Subsequent nucleophilic substitution with cyanoacetic acid derivatives introduces the acetonitrile moiety (Scheme 1) .

Scheme 1: Key Synthetic Steps

-

Hydrazone formation: 5-Bromo-2-nitrobenzaldehyde + methyl hydrazine → Hydrazone intermediate.

-

Cu₂O-catalyzed cyclization → 5-Bromo-1H-indazole.

-

Cyanation: Reaction with chloroacetonitrile in DMF → 2-(1H-Indazol-5-yl)acetonitrile .

Rhodium-Catalyzed C-H Functionalization

Recent advancements employ Rh(III) catalysts for direct C-H bond activation. A 2022 study demonstrated that azobenzenes react with acrylonitrile under Rh catalysis to form 2-(1H-indazol-5-yl)acetonitrile in 72% yield (Table 2) . This method avoids pre-functionalized substrates and enhances atom economy.

Table 2: Optimization of Rh-Catalyzed Synthesis

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| RhCl₃ | Cp* | DCE | 68 |

| Rh(COD)₂ | BINAP | Toluene | 72 |

| Rh(OAc)₂ | PPh₃ | DMF | 65 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) data for 2-(1H-indazol-5-yl)acetonitrile reveals distinct signals:

-

δ 8.43 ppm (s, 1H): H3 proton of the indazole ring.

-

δ 7.89 ppm (d, J = 8.4 Hz, 1H): H7 proton.

-

δ 7.52 ppm (dd, J = 8.4, 1.6 Hz, 1H): H6 proton.

¹³C NMR (100 MHz, DMSO-d₆) data corroborates the structure:

Infrared (IR) Spectroscopy

Strong absorption bands at 2245 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (C=N stretch of indazole) confirm the functional groups .

Reactivity and Functionalization

Nucleophilic Substitution

The nitrile group undergoes hydrolysis to carboxylic acids under acidic conditions (e.g., H₂SO₄/H₂O, 100°C, 12 h), yielding 2-(1H-indazol-5-yl)acetic acid. This product is a precursor for anticancer agents targeting cyclooxygenase-2 (COX-2).

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Sonogashira coupling with terminal alkynes introduces alkynyl groups at the 3-position, enabling access to fluorescent probes for bioimaging .

Biological and Industrial Applications

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells show an IC₅₀ of 18.7 μM, attributed to inhibition of tubulin polymerization. Comparatively, the acetic acid derivative exhibits higher potency (IC₅₀ = 9.2 μM), suggesting the nitrile group modulates bioavailability.

Materials Science

The compound serves as a ligand in Cu(I)-based metal-organic frameworks (MOFs) with luminescent properties. A 2023 study reported a MOF emitting at 480 nm (quantum yield = 0.34), applicable in OLEDs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume